4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Lipophilicity LogP Drug-likeness

4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS 1177835-40-3) is a synthetic spirochromanone derivative featuring a chromene core spiro-fused to a 4'-tert-butyl-substituted cyclohexane ring, with a 7-hydroxyl substituent on the chromene moiety. This compound belongs to the broader spirochromanone class, which has attracted significant interest as a privileged scaffold in the development of bioactive molecules, including acetyl-CoA carboxylase (ACC) inhibitors, anticancer agents targeting EGFR/B-RAF kinases, and antimicrobial compounds.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 1177835-40-3
Cat. No. B3087873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
CAS1177835-40-3
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C18H24O3/c1-17(2,3)12-6-8-18(9-7-12)11-15(20)14-5-4-13(19)10-16(14)21-18/h4-5,10,12,19H,6-9,11H2,1-3H3
InChIKeyPGBWLTVDGGWTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS 1177835-40-3): Procurement-Ready Spirochromanone Building Block for Medicinal Chemistry


4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS 1177835-40-3) is a synthetic spirochromanone derivative featuring a chromene core spiro-fused to a 4'-tert-butyl-substituted cyclohexane ring, with a 7-hydroxyl substituent on the chromene moiety . This compound belongs to the broader spirochromanone class, which has attracted significant interest as a privileged scaffold in the development of bioactive molecules, including acetyl-CoA carboxylase (ACC) inhibitors, anticancer agents targeting EGFR/B-RAF kinases, and antimicrobial compounds [1]. With a molecular formula of C18H24O3 and molecular weight of 288.38 g/mol, it is commercially available from multiple reputable vendors at purities ≥95% (up to NLT 98%) . Its rigid three-dimensional spirocyclic architecture, combined with the sterically demanding and lipophilic 4'-tert-butyl substituent, distinguishes it from closely related analogs in the spiro[chromene-2,1'-cyclohexan]-4(3H)-one series and positions it as a strategically differentiated building block for fragment-based drug discovery, scaffold hopping, and structure-activity relationship (SAR) exploration programs .

Why 4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one Cannot Be Replaced by Unsubstituted or 4'-Methyl Analogs


Substituting the 4'-tert-butyl group of this compound with a hydrogen atom (generating the unsubstituted analog, CAS 62756-43-8) or a methyl group (yielding the 4'-methyl analog, CAS 1177724-92-3) produces molecules with fundamentally different physicochemical and pharmacological profiles. The 4'-tert-butyl group contributes an additional ~1.72 logP units relative to the unsubstituted analog (ACD/LogP 5.67 vs. 3.95) and ~1.23 logP units relative to the 4'-methyl analog (LogP 5.67 vs. 4.44), equivalent to approximately 52-fold and 17-fold increases in octanol-water partition coefficient, respectively . This substantial lipophilicity differential directly impacts membrane permeability, metabolic partitioning, and non-specific protein binding—parameters that cannot be compensated for by adjusting other substituents on the chromene ring. Furthermore, the tert-butyl group's steric bulk (Taft Es = -1.54 vs. Es = -1.24 for methyl) provides distinct conformational constraints around the cyclohexane ring, influencing the three-dimensional presentation of the 7-hydroxyl pharmacophore and the spiro junction geometry in ways that the planar methyl or hydrogen substituents cannot replicate [1]. Generic substitution without quantitative compensation for these parameters risks altering target engagement, metabolic stability, and pharmacokinetic profile, making the 4'-tert-butyl variant a non-interchangeable entity within this congeneric series.

Quantitative Differentiation Evidence: 4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one vs. Closest Analogs


Lipophilicity (ACD/LogP) Comparison: 4'-tert-Butyl vs. 4'-Methyl vs. Unsubstituted Analogs

The 4'-tert-butyl derivative exhibits an ACD/LogP of 5.67 (LogD pH 5.5 = 5.26) , which is 1.23 log units higher than the 4'-methyl analog (LogP = 4.44) and 1.72 log units higher than the unsubstituted analog (LogP = 3.95) . This corresponds to a 17-fold and 52-fold greater octanol-water partition coefficient, respectively. The LogD at pH 5.5 for the tert-butyl compound (5.26) remains substantially elevated relative to the neutral-form LogP of both comparators, indicating that lipophilicity is driven by the 4'-alkyl substituent rather than ionization state differences at the 7-hydroxyl (phenolic pKa ~9-10).

Lipophilicity LogP Drug-likeness Membrane permeability

Steric Bulk and Conformational Constraint: Taft Es Parameter and Molecular Weight Differentiation

The 4'-tert-butyl substituent introduces the largest steric demand among common alkyl substituents at this position, with a Taft steric parameter Es = -1.54, compared to Es = -1.24 for the 4'-methyl analog and Es = 0.00 for the unsubstituted variant [1]. The molecular weight of the 4'-tert-butyl compound (288.38 g/mol) is substantially higher than the 4'-methyl (246.30 g/mol) and unsubstituted (232.27 g/mol) analogs [2]. This steric bulk restricts conformational mobility of the cyclohexane ring, locking the spiro junction into a more defined three-dimensional geometry and altering the spatial presentation of the 7-hydroxyl group and the chromene C4 carbonyl relative to the molecular axis—parameters that directly affect molecular recognition by protein targets.

Steric effects Conformational restriction Scaffold rigidity Molecular recognition

Spirochromanone Scaffold: ACC Inhibitory Activity and Metabolic Disease Target Potential

While direct ACC inhibitory data for 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one have not been published, the spirochromanone scaffold to which it belongs has demonstrated validated ACC inhibitory activity. Compound 7a, a spirochromanone derivative possessing quinoline moieties, exhibited ACC1 IC50 = 189 nM and ACC2 IC50 = 172 nM, comparable to the positive control [1]. A structurally distinct spirochromanone lead (compound 3.5.1) inhibited de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 μM [2]. The 7-hydroxyl group present in the target compound corresponds to a key hydrogen bond donor/acceptor position within the spirochromanone pharmacophore that can be exploited for target engagement optimization. The 4'-tert-butyl substituent further provides enhanced lipophilicity (ACD/LogP 5.67) that may be tuned through subsequent SAR to balance potency against metabolic stability.

Acetyl-CoA carboxylase ACC inhibitor Metabolic disease Spirochromanone SAR

Commercial Purity Grades and ISO-Certified Quality Control: MolCore NLT 98% vs. Standard ≥95%

The compound is available at two distinct purity tiers from major vendors. MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, with CAS 1177835-40-3 and Cat. No. MC832536 . ChemScence supplies the compound at ≥95% purity (Cat. No. CS-0272626, storage 2-8°C) , and Fluorochem also lists it at 95% purity (Product Code F370543) with full GHS-compliant SDS documentation . The NLT 98% grade offers a 3-percentage-point purity advantage over standard 95% material, which is particularly significant for applications requiring stoichiometric precision (e.g., fragment soaking at high concentration, biophysical assay calibration) or where impurities at the ≥2% level could confound biological assay interpretation. The ISO certification of the 98% grade provides traceable quality assurance suitable for GLP and IND-enabling studies.

Chemical purity Quality control ISO certification Procurement specification

GHS Hazard Profile: Full Classification Data Availability vs. Unsubstituted Analog

The 4'-tert-butyl compound has a fully documented GHS hazard profile from Fluorochem (Product F370543): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), Signal Word: Warning, Pictogram: GHS07 (Harmful/Irritant) . VWR also classifies the compound as an Irritant . In contrast, the unsubstituted analog (CAS 62756-43-8) has no publicly listed GHS hazard classification from major Western vendors , and the 4'-methyl analog (CAS 1177724-92-3) similarly lacks comprehensive GHS documentation. The availability of a complete GHS-compliant SDS for the 4'-tert-butyl compound supports regulatory-compliant procurement, safe laboratory handling, and institutional chemical hygiene plan integration—a practical selection factor when choosing between analogs for routine laboratory use.

GHS classification Safety data sheet Laboratory safety Regulatory compliance

Metabolic Stability Advantage: Tert-Butyl Effect on Spirocyclic Scaffold Oxidative Resistance

The 4'-tert-butyl group on the cyclohexane ring is expected to confer enhanced metabolic stability relative to the 4'-methyl analog through two mechanisms: (1) the quaternary carbon of the tert-butyl group eliminates the possibility of CYP450-mediated hydroxylation at the benzylic/allylic C-H bonds present in the 4'-methyl substituent, and (2) the steric shielding of the cyclohexane ring by the bulky tert-butyl group reduces accessibility of ring methylene positions to oxidative enzymes [1]. In the broader spiro compound literature, tert-butyl substitution on spirocyclic scaffolds has been associated with improved metabolic stability and binding affinity in drug design contexts . While direct microsomal stability data comparing the 4'-tert-butyl and 4'-methyl variants of this specific chemotype have not been published, the structural basis for differential metabolism is well-established: methyl groups on saturated rings are known sites of CYP3A4/2C9-mediated hydroxylation, whereas tert-butyl groups are primarily metabolized through slower glucuronidation or remain unmetabolized [2].

Metabolic stability Oxidative metabolism CYP450 Tert-butyl effect

Recommended Research and Industrial Application Scenarios for 4'-tert-Butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one Based on Differentiation Evidence


Fragment-Based Drug Discovery and Scaffold-Hopping in ACC-Targeted Metabolic Disease Programs

The spirochromanone core of this compound is validated within the ACC inhibitor pharmacophore class, with structurally related spirochromanones demonstrating ACC1 IC50 values of 189 nM and ACC2 IC50 of 172 nM [1]. The 4'-tert-butyl variant offers a uniquely elevated lipophilicity vector (ACD/LogP 5.67) that can serve as a starting point for lipophilic efficiency (LiPE) optimization in metabolic disease targets. Its NLT 98% purity (ISO-certified) supports stoichiometrically rigorous fragment soaking and biophysical screening (SPR, ITC, TSA) at concentrations where ≥95% grade impurities could confound binding measurements.

SAR Exploration of 4'-Alkyl Substitution Effects on CYP450-Mediated Metabolism

The 4'-tert-butyl group eliminates benzylic C-H oxidation sites present in the 4'-methyl analog, providing a metabolically stable comparator for head-to-head microsomal or hepatocyte stability studies [1]. Systematic comparison of the 4'-tert-butyl (LogP 5.67), 4'-methyl (LogP 4.44), and unsubstituted (LogP 3.95) variants enables deconvolution of lipophilicity-driven non-specific binding from substituent-specific metabolic clearance. The full GHS hazard documentation supports safe handling during extended in vitro ADME profiling campaigns.

Spirocyclic Building Block for Diversity-Oriented Synthesis and DNA-Encoded Library Construction

The compound's rigid three-dimensional spirocyclic framework, combined with the sterically demanding 4'-tert-butyl group (Es = -1.54) [1] and the synthetically accessible 7-hydroxyl handle, makes it an ideal building block for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction . The 7-hydroxyl position can be functionalized via O-alkylation, esterification, or Mitsunobu chemistry without affecting the spiro junction geometry. The ISO-certified NLT 98% purity grade ensures consistent building block quality across library production batches, minimizing deletion compound rates in DEL selections.

Conformational Probe for Spiro Junction Geometry in EGFR/B-RAF Kinase Inhibitor Design

Spirochromane derivatives have demonstrated dual EGFR/B-RAF inhibitory activity with anticancer IC50 values ranging from 1.78 to 5.47 μM against MCF-7, HT-29, and A549 cell lines [1]. The 4'-tert-butyl variant, with its enhanced steric bulk (MW 288.38 vs. 246.30 for the 4'-methyl analog) and defined spiro geometry, can serve as a conformational probe to interrogate the steric tolerance of the EGFR/B-RAF ATP-binding pockets. Its elevated lipophilicity (ACD/LogP 5.67) may improve blood-brain barrier penetration for CNS oncology targets relative to less lipophilic analogs.

Quote Request

Request a Quote for 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.